molecular formula C15H21N3O2 B14938804 1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938804
M. Wt: 275.35 g/mol
InChI Key: YIOXECRTSRCZGN-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a tert-butyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the pyrrolidine intermediate.

    Addition of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base such as sodium hydride.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:

    tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate: This compound shares the pyridine and tert-butyl groups but differs in the presence of a carbamate group.

    tert-Butyl (6-methylpyridin-2-yl)carbamate: Similar in structure but lacks the pyrrolidine ring.

    tert-butyl-n-(5-amino-6-methylpyridin-2-yl) carbamate: Contains an amino group instead of the oxopyrrolidine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-tert-butyl-N-(6-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-10-6-5-7-12(16-10)17-14(20)11-8-13(19)18(9-11)15(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,16,17,20)

InChI Key

YIOXECRTSRCZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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